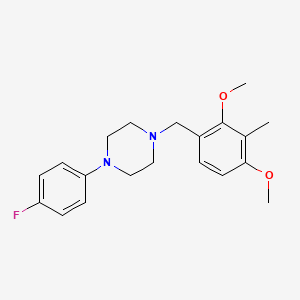
8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as theophylline, is a xanthine derivative that has been used in medicine for over a century. It is known for its bronchodilator effects, which make it useful in the treatment of asthma and other respiratory conditions. Theophylline is also used as a stimulant and diuretic, and has been studied for its potential as a treatment for various neurological and cardiovascular disorders.
作用机制
Theophylline works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic AMP (cAMP) and cyclic GMP (cGMP) in the body. By inhibiting this enzyme, 8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione increases the levels of cAMP and cGMP, which in turn leads to relaxation of smooth muscle in the airways and blood vessels. Theophylline also has adenosine receptor antagonist effects, which may contribute to its stimulant and diuretic effects.
Biochemical and Physiological Effects:
Theophylline has a number of biochemical and physiological effects on the body. It increases heart rate and cardiac output, and has vasodilator effects on the blood vessels. It also relaxes smooth muscle in the airways, leading to improved breathing. Theophylline has diuretic effects, and can increase urine output and sodium excretion. It has been shown to have anti-inflammatory effects, which may contribute to its effects on the respiratory system.
实验室实验的优点和局限性
Theophylline has a number of advantages for use in lab experiments. It is a well-studied compound with a long history of use in medicine, and its effects on the body are well-understood. It is relatively inexpensive and widely available, making it easy to obtain for research purposes. However, there are also limitations to its use in lab experiments. Theophylline has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is relatively small. It also has a number of potential side effects, including gastrointestinal disturbances, headaches, and seizures, which can make it difficult to use in certain types of experiments.
未来方向
There are a number of potential future directions for research on 8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is its potential as a treatment for neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for certain types of cancer. There is also ongoing research into the mechanisms of action of 8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, including its effects on the adenosine receptor and other signaling pathways. Finally, there is interest in developing new formulations of 8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione that can improve its pharmacokinetic properties and reduce its potential side effects.
合成方法
Theophylline can be synthesized from xanthine, which is a naturally occurring purine base found in caffeine and other compounds. The synthesis of 8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves a series of chemical reactions that modify the xanthine molecule, including methylation and acetylation. The final product is a white crystalline powder that is soluble in water and other polar solvents.
科学研究应用
Theophylline has been extensively studied for its effects on the respiratory system, particularly its ability to relax smooth muscle in the airways and improve breathing. It has also been studied for its effects on the cardiovascular system, where it has been shown to have vasodilator effects and improve blood flow. Theophylline has been studied for its potential as a treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease. It has also been studied for its potential as a treatment for certain types of cancer.
属性
IUPAC Name |
8-(3,4-dimethylphenoxy)-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-9-6-7-11(8-10(9)2)23-15-17-13-12(18(15)3)14(21)20(5)16(22)19(13)4/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAWICQCCNBHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787567 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5705215.png)
![N-[3-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5705218.png)



![2-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5705252.png)
![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5705263.png)
![N-cycloheptyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5705266.png)

